molecular formula C15H14O3 B1277242 Benzyl 3-hydroxyphenylacetate CAS No. 295320-25-1

Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242
CAS No.: 295320-25-1
M. Wt: 242.27 g/mol
InChI Key: ALFOBMRIXXPJLQ-UHFFFAOYSA-N
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Scientific Research Applications

Benzyl 3-hydroxyphenylacetate is utilized in various scientific research applications:

Mechanism of Action

While the exact mechanism of action for Benzyl 3-hydroxyphenylacetate is not provided in the retrieved sources, a related compound, 3-hydroxyphenylacetic acid (3-HPAA), has been studied. 3-HPAA, formed by the gut microbiota, was reported to exert vasorelaxant effects ex vivo . It was found to cause a dose-dependent decrease in arterial blood pressure when administered intravenously to spontaneously hypertensive rats . This mechanism might be based on the release of nitric oxide by the endothelial layer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxyphenylacetate can be synthesized through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. Industrial production would likely employ continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: 3-hydroxyphenylacetic acid.

    Reduction: Benzyl 3-hydroxyphenylmethanol.

    Substitution: Various substituted benzyl 3-hydroxyphenylacetates depending on the electrophile used.

Comparison with Similar Compounds

  • Benzyl 2-hydroxyphenylacetate
  • Benzyl 4-hydroxyphenylacetate
  • Phenylmethyl 3-hydroxyphenylacetate

Comparison: Benzyl 3-hydroxyphenylacetate is unique due to the position of the hydroxyl group on the phenyl ring, which influences its reactivity and interaction with biological molecules. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

benzyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFOBMRIXXPJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426834
Record name BENZYL 3-HYDROXYPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295320-25-1
Record name BENZYL 3-HYDROXYPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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